2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C12H9Br2N3O2 and a molecular weight of 387.032 g/mol . This compound is notable for its unique structure, which includes both bromine atoms and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the furan ring.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction can yield various de-brominated or hydrogenated products .
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and furan ring. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound is similar in structure but contains a hydroxyl group instead of amino and bromine groups.
3-(5-Nitro-furan-2-ylmethylene)-amino-benzamide: This compound features a nitro group and a benzamide moiety, differing from the dibromo and hydrazide functionalities.
Uniqueness
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is unique due to its combination of bromine atoms and a furan ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
303083-34-3 |
---|---|
Molecular Formula |
C12H9Br2N3O2 |
Molecular Weight |
387.03 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9Br2N3O2/c13-7-4-9(11(15)10(14)5-7)12(18)17-16-6-8-2-1-3-19-8/h1-6H,15H2,(H,17,18)/b16-6+ |
InChI Key |
ZVRSJHNTFYOUOM-OMCISZLKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.